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molecular formula C8H6FNO2 B8559222 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

Cat. No. B8559222
M. Wt: 167.14 g/mol
InChI Key: MWAUEYOMOUNQCW-UHFFFAOYSA-N
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Patent
US05108483

Procedure details

50 g (0.17 mol) of 5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate are added in portions at 60° C. to a suspension of 5 g (0.89 mol) of iron powder in 450 ml of 5 per cent strength aqueous acetic acid. During this process, the temperature of the suspension rises to 90° C. The mixture is stirred for another 30 minutes at 90° C. and, after cooling, the undissolved components are filtered off. The filtration residue is suspended repeatedly in warm methanol and the suspension is filtered. After concentration, the combined methanol filtrates give 21.3 g (75% of theory) of 7-fluoro-3H-1,4-benzoxazin-2(4H)-one having a melting point of 199° C.
Name
5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]([O:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[N+:17]([O-])=O)=[O:8])(=O)=O>[Fe].C(O)(=O)C>[F:16][C:14]1[CH:13]=[CH:12][C:11]2[NH:17][CH2:6][C:7](=[O:8])[O:9][C:10]=2[CH:15]=1

Inputs

Step One
Name
5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate
Quantity
50 g
Type
reactant
Smiles
CS(=O)(=O)OCC(=O)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
5
Quantity
450 mL
Type
solvent
Smiles
Name
Quantity
5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for another 30 minutes at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
the undissolved components are filtered off
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC2=C(NCC(O2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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